Boc-his-ome

描述

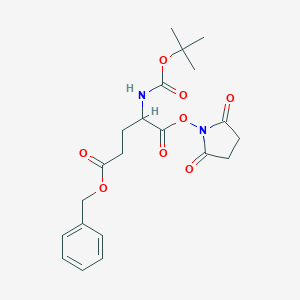

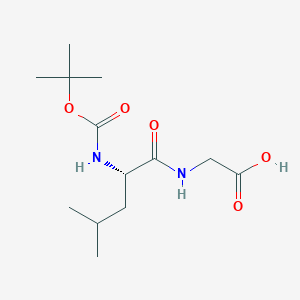

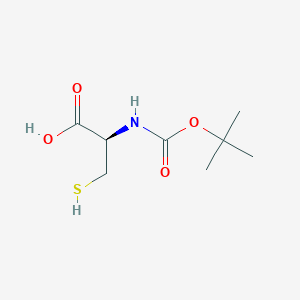

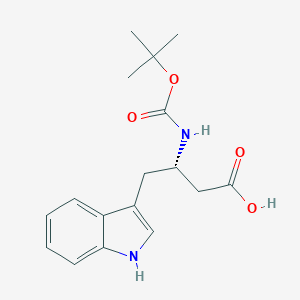

“Boc-his-ome” is a derivative of histidine . It is also known as Nalpha-Boc-L-histidine methyl ester or N-Boc-L-histidine methyl ester .

Synthesis Analysis

The synthesis of “this compound” involves various post-translational modifications (PTMs) and plays multiple roles in protein interactions and enzyme-catalyzed reactions .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H19N3O4 . Its molecular weight is 269.3 g/mol . The InChI code for “this compound” is 1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 .

Chemical Reactions Analysis

“this compound” is used in the critical coupling step in Boc SPPS. After coupling, the two Boc-groups are cleaved simultaneously by TFA .

科学研究应用

癌症患者的基本口腔护理: Hong 等人 (2019) 的一项研究讨论了使用基本口腔护理 (BOC) 干预措施预防和/或治疗癌症患者的口腔黏膜炎。该研究强调了在化疗、头颈部放射治疗和造血干细胞移植中多药联合口腔护理方案的重要性 (Hong 等,2019).

凋亡研究: Wolozin (1997) 介绍了一种新型的细胞渗透性半胱氨酸蛋白酶抑制剂,即 boc-天冬酰 (OMe)-氟甲基酮 (BAF),这在凋亡研究中具有重要意义。这种抑制剂可以成为用于治疗疾病的新型化学物质的前体 (Wolozin, 1997).

基因传递: Yang 等人 (2008) 的一项研究调查了阳离子聚磷腈的衍生物聚 (DMAEA/His(Boc)-OMe) 磷腈 (PDHP) 用于基因传递。PDHP 显示出作为基因传递的有效且低毒候选者的潜力 (Yang 等,2008).

肽研究: Maji 等人 (2001) 研究了含有非编码氨基酸的三肽形成类淀粉样原纤维形成的 β-折叠装配体,这是神经退行性疾病的特征。所研究的肽是 Boc-β-Ala(1)-Aib(2)-β-Ala(3)-OMe (Maji 等,2001).

实验生物学数据管理系统: Allan 等人 (2012) 开发了 OME 远程对象 (OMERO),这是一个用于管理各种生物数据(包括图像、矩阵和表格)的软件平台。OMERO 的灵活性使其能够用于各种研究领域 (Allan 等,2012).

运营管理研究: Handfield 和 Melnyk (1998) 讨论了运营管理 (OM) 研究中的科学理论构建过程,强调了在开发和检验理论中进行实证研究的必要性 (Handfield & Melnyk, 1998).

作用机制

Target of Action

Boc-his-ome, also known as tert-butoxycarbonyl-L-histidine methyl ester, is a derivative of the amino acid histidine As a histidine derivative, it may interact with proteins and enzymes that have a role in histidine metabolism or utilize histidine in their structure or function .

Mode of Action

The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

Histidine plays multiple roles in protein interactions and enzyme-catalyzed reactions . It is involved in hydrogen bonding, proton shuttling, metal binding coordination, and nucleophilic catalysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions . Furthermore, the Boc group is stable towards most nucleophiles and bases

安全和危害

When handling “Boc-his-ome”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

Boc-his-ome plays a role in biochemical reactions, particularly in the formation of Boc-protected amines and amino acids . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group in this compound is stable towards most nucleophiles and bases .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. It is known that amino acids and their derivatives, such as this compound, can influence various cellular processes. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the formation of Boc-protected amines and amino acids . This process is facilitated by the reaction of this compound with a base and the anhydride Boc 2 O . The Boc group in this compound is stable towards most nucleophiles and bases, which allows for the formation of these protected compounds .

Temporal Effects in Laboratory Settings

It is known that the Boc protection of amines is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

属性

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEVEEORUORBAX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426886 | |

| Record name | Nalpha-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-14-4 | |

| Record name | Nalpha-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Boc-His-OMe in the synthesis of radiolabeled folate derivatives?

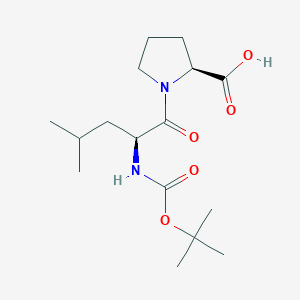

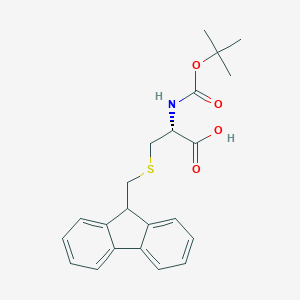

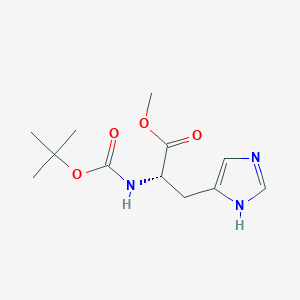

A1: this compound serves as a crucial building block in the multi-step synthesis of a novel γ-folic acid-Nτ-histidine conjugate. [] This conjugate is designed to target folate receptor-positive tumor cells for both diagnosis and therapy. The researchers chose to utilize the Nτ-position of histidine for radiolabeling with isotopes like 99mTc (for diagnosis) and 188Re (for therapy). [] Therefore, this compound, with its protected amino and carboxyl groups, allows for specific modifications and the eventual attachment of the radiolabeled moiety to the folate molecule.

Q2: Can you elaborate on the synthetic route involving this compound for this application?

A2: The preferred synthetic route, as described in the research, starts with this compound. [] In two subsequent steps, it is converted to an Nτ-(functionalized aminoalkyl)histidine derivative. [] This derivative acts as a linker, connecting the radiolabeled moiety to the gamma-carboxylic group of a glutamic acid moiety. This modified glutamic acid is then coupled to a protected pteroic acid, ultimately yielding the desired γ-folic acid-Nτ-histidine conjugate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。